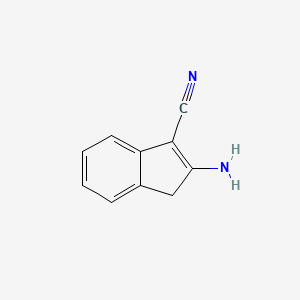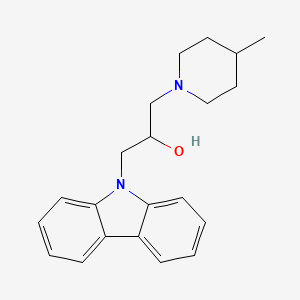
1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol, also known as GSK3 inhibitor or CHIR99021, is a chemical compound that has gained significant attention in scientific research due to its potential to regulate the activity of glycogen synthase kinase 3 (GSK3). GSK3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, GSK3 inhibitors have been extensively studied for their therapeutic potential in treating a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol involves the inhibition of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol activity. 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is a multifunctional kinase that regulates various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. The inhibition of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol by 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines. In vivo studies have demonstrated that 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol can inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is its specificity for 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol inhibition. The compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol in various cellular processes. However, one of the limitations of the compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol. One area of research is the development of more potent and selective 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol inhibitors. Another area of research is the investigation of the compound's potential in treating neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's effects on various cellular processes and its potential therapeutic applications in cancer and other diseases.
Synthesemethoden
The synthesis of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 9H-carbazole and 4-methylpiperidine with 2-bromo-1-(4-methylphenyl)propan-1-one, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
The potential of 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol inhibitors, including 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol, has been extensively studied in various scientific research applications. One of the primary areas of research is in the field of cancer therapy. 1-(9H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol has been shown to play a critical role in the development and progression of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-(4-methylpiperidin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-10-12-22(13-11-16)14-17(24)15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-9,16-17,24H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDVLPKGPWJOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333206 | |
| Record name | 1-carbazol-9-yl-3-(4-methylpiperidin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642604 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
324065-26-1 | |
| Record name | 1-carbazol-9-yl-3-(4-methylpiperidin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2444932.png)
![(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2444934.png)
![4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2444935.png)
![methyl 2-[[(E)-3-(3-benzoyloxy-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2444937.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2444939.png)

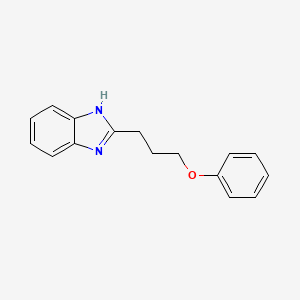
![N,4-dimethyl-6-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2444946.png)
![N-(2,4-difluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2444947.png)
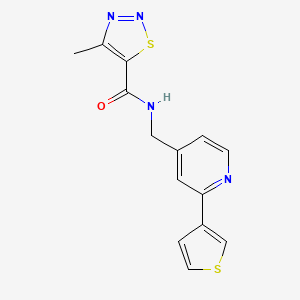

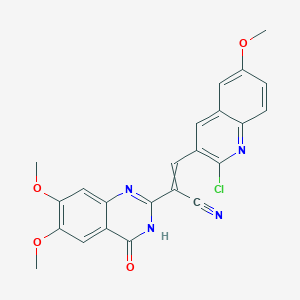
![5-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2444953.png)
